(Z)-2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide typically involves the reaction of 2,2,2-trifluoroacetohydrazide with piperazine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules .
Medicine
In medicine, (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide is an intermediate in the synthesis of Sitagliptin, a drug used to treat type 2 diabetes by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4) .
Industry
In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals, contributing to the development of new drugs and crop protection agents .
Mechanism of Action
The mechanism of action of (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide involves its interaction with specific molecular targets. In the case of Sitagliptin synthesis, the compound acts as an intermediate that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved include the inhibition of the DPP-4 enzyme, which plays a crucial role in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetohydrazide: A precursor in the synthesis of (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide.
Piperazine: A key reactant in the synthesis of the compound.
Sitagliptin: The final product in which (Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide serves as an intermediate.
Uniqueness
(Z)-2,2,2-trifluoro-N’-(piperazin-2-ylidene)acetohydrazide is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways .
Properties
IUPAC Name |
2,2,2-trifluoro-N'-(1,2,3,6-tetrahydropyrazin-5-yl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h10H,1-3H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDLJBEMIARHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(CN1)NNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434513 | |
Record name | 2,2,2-Trifluoro-N'-(3,4,5,6-tetrahydropyrazin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849832-73-1, 763105-70-0 | |
Record name | 2,2,2-Trifluoroacetic acid (2Z)-2-(2-piperazinylidene)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849832-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoro-N'-((2Z)-piperazin-2-ylidene)acetohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763105700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trifluoro-N'-(3,4,5,6-tetrahydropyrazin-2-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,2-Trifluoroacetic acid (2Z)-2-(2-piperazinylidene)hydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9BUL69YLE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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